Poly(thio-1,4-phenylene)
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Overview
Description
Poly(thio-1,4-phenylene), also known as polyphenylene sulfide, is a high-performance engineering thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties. It is a polymer consisting of repeating units of 1,4-phenylene groups linked by sulfur atoms. This compound is widely used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(thio-1,4-phenylene) can be synthesized through several methods. One common method involves the polymerization of p-dichlorobenzene with sodium sulfide in a polar solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction typically occurs at temperatures ranging from 250°C to 300°C, resulting in the formation of high molecular weight poly(thio-1,4-phenylene).
Another method involves the oxidative polymerization of diphenyl disulfides using vanadyl acetylacetonate as a catalyst. This reaction is carried out in the presence of oxygen, and the rate-determining step is the oxidation of diphenyl disulfide .
Industrial Production Methods
In industrial settings, poly(thio-1,4-phenylene) is produced using a continuous polymerization process. This involves the reaction of p-dichlorobenzene with sodium sulfide in a high-temperature reactor. The polymer is then precipitated, washed, and dried to obtain the final product. This method ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
Poly(thio-1,4-phenylene) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone groups.
Reduction: Reduction reactions can convert sulfone groups back to sulfide groups.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Regenerated sulfide groups.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Poly(thio-1,4-phenylene) has a wide range of applications in scientific research and industry:
Chemistry: Used as a high-performance material in chemical processing equipment due to its chemical resistance.
Biology: Employed in the fabrication of biosensors and bio-compatible devices.
Medicine: Utilized in medical devices and implants owing to its biocompatibility.
Mechanism of Action
The unique properties of poly(thio-1,4-phenylene) are attributed to its molecular structure. The presence of sulfur atoms in the polymer backbone imparts high thermal stability and chemical resistance. The aromatic rings provide rigidity and mechanical strength. The polymer’s resistance to oxidation and reduction is due to the stability of the sulfur-phenylene bonds .
Comparison with Similar Compounds
Similar Compounds
Polyphenylene oxide: Known for its high thermal stability and mechanical properties but lacks the chemical resistance of poly(thio-1,4-phenylene).
Polyphenyl ether: Exhibits good thermal stability and is used in high-temperature applications but is less chemically resistant compared to poly(thio-1,4-phenylene).
Uniqueness
Poly(thio-1,4-phenylene) stands out due to its exceptional combination of thermal stability, chemical resistance, and mechanical properties. Unlike polyphenylene oxide and polyphenyl ether, it can withstand harsh chemical environments, making it suitable for a broader range of applications .
Properties
CAS No. |
25212-74-2 |
---|---|
Molecular Formula |
C56H50F4N6O8 |
Molecular Weight |
1011.0 g/mol |
IUPAC Name |
6,7-difluoro-17-hydroxy-2-(2-methylphenyl)spiro[9-oxa-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-13,1'-cyclobutane]-15,18-dione |
InChI |
InChI=1S/2C28H25F2N3O4/c2*1-17-6-2-3-7-18(17)23-19-8-9-20(29)22(30)26(19)37-15-5-13-28(11-4-12-28)31-16-33(23)32-14-10-21(34)25(35)24(32)27(31)36/h2*2-3,5-10,13-14,23,35H,4,11-12,15-16H2,1H3 |
InChI Key |
ZVQJRKFHJFUCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O.CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O |
Related CAS |
25212-74-2 |
Origin of Product |
United States |
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